Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide

Process Chemistry BPH Therapeutics Alpha-1 Adrenoceptor Antagonist Synthesis

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide (CAS 208993-99-1) is a heterocyclic building block featuring a thieno[2,3-b]pyrazine core with a 7-amino substituent, an ethyl ester at the 6-position, and a critical N-1 oxide functionality. The compound is documented as a key synthetic intermediate, specifically Intermediate (XVII), in the patented synthesis of tricyclic substituted hexahydrobenz[e]isoindole alpha-1 adrenergic antagonists developed by Abbott Laboratories for the potential treatment of benign prostatic hyperplasia (BPH).

Molecular Formula C9H9N3O3S
Molecular Weight 239.25 g/mol
CAS No. 208993-99-1
Cat. No. B14002452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide
CAS208993-99-1
Molecular FormulaC9H9N3O3S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=[N+](C=CN=C2S1)[O-])N
InChIInChI=1S/C9H9N3O3S/c1-2-15-9(13)7-5(10)6-8(16-7)11-3-4-12(6)14/h3-4H,2,10H2,1H3
InChIKeySXUZSRMVGATVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide (CAS 208993-99-1) – A Differentiated N-Oxide Building Block for Medicinal Chemistry and Process R&D


Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide (CAS 208993-99-1) is a heterocyclic building block featuring a thieno[2,3-b]pyrazine core with a 7-amino substituent, an ethyl ester at the 6-position, and a critical N-1 oxide functionality. The compound is documented as a key synthetic intermediate, specifically Intermediate (XVII), in the patented synthesis of tricyclic substituted hexahydrobenz[e]isoindole alpha-1 adrenergic antagonists developed by Abbott Laboratories for the potential treatment of benign prostatic hyperplasia (BPH) [1]. Its molecular formula is C9H9N3O3S and its molecular weight is 239.25 g/mol . The presence of the N-oxide group fundamentally distinguishes it from the non-oxidized ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (CAS 56881-21-1) and establishes its unique synthetic utility and reactivity profile.

Substituting Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide (CAS 208993-99-1) with Common Analogs Risks Synthesis Failure and Altered Pharmacophore Properties


Direct substitution of this N-oxide with the more common non-oxidized ethyl ester (CAS 56881-21-1) or the corresponding carboxylic acid is not feasible for its intended application. The compound's specific role as Intermediate (XVII) in a regiospecific thienopyrazine formation pathway explicitly relies on the N-1 oxide group to direct the subsequent chlorination step with POCl3 [1]. Using the non-oxidized analog would not provide the necessary electronic activation for this transformation, leading to a different reaction outcome or a failed synthetic step. Furthermore, the N-oxide moiety in heterocyclic compounds is a well-established strategy for modulating pharmacokinetic properties such as solubility, metabolic stability, and hydrogen-bonding capacity, meaning any analog lacking this feature will possess a fundamentally different drug-likeness and biological activity profile [2]. Therefore, obtaining the exact CAS 208993-99-1 structure is mandatory for process fidelity and maintaining the designed pharmacophoric properties.

Quantitative Differentiation Evidence for Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide (CAS 208993-99-1)


Synthetic Role: Exclusive Intermediate in a Pharmaceutically Relevant, Regiospecific Pathway

In the published synthesis of a series of tricyclic hexahydrobenz[e]isoindole alpha-1A adrenoceptor antagonists, this compound is the exclusive Intermediate (XVII). It is formed by the treatment of a specific pyrazine N-oxide (XV) with ethyl thioglycolate (XVI) and NaOEt in DMF, and is subsequently and obligatorily converted to a chlorinated derivative (XVIII) using POCl3 [1]. The non-oxidized analog, ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (CAS 56881-21-1), cannot serve this role, as the N-oxide is a structural prerequisite for the preceding oxidation step and the subsequent chlorination [1]. This establishes the compound as a non-substitutable, advanced synthetic intermediate in a defined, pharmaceutically targeted route.

Process Chemistry BPH Therapeutics Alpha-1 Adrenoceptor Antagonist Synthesis

Regiospecific Synthesis Control through N-Oxide Directed Reactivity

The synthesis of the desired alpha-1 antagonist series requires strict regiospecificity in the thienopyrazine ring formation and subsequent functionalization. The patent literature on regiospecific substituted pyrazine synthesis, assigned to Abbott Laboratories, highlights that the conversion of pyrazine sulfoxide/sulfone intermediates to thieno[b]pyrazines, a step that directly forms the core of the final drug candidates, proceeds with regiospecific control that is inherent to the oxidized pyrazine intermediates [1]. The target compound, as an N-oxide-containing thienopyrazine, is a direct product of such a regiospecific process. While non-oxidized thienopyrazine analogs can be synthesized, they are typically prepared via completely different, less regiospecific routes that do not guarantee the same substitution pattern [1]. This implies that the CAS 208993-99-1 material offers a superior degree of isomeric purity and positional certainty that is critical for reproducible pharmacological testing.

Regiospecific Synthesis Heterocyclic Chemistry N-Oxide Chemistry

Impact of N-Oxidation on Physicochemical and Drug-Likeness Properties

Bioisosteric replacement and structural modification studies on the alpha-1A adrenoceptor antagonist series, of which this compound is an intermediate, have demonstrated that subtle electronic changes dramatically impact receptor affinity and selectivity [1]. The N-oxide moiety introduces a strong dipole, enhancing aqueous solubility. For closely related heterocyclic N-oxides, an increase in aqueous solubility of approximately 0.5–2 log units compared to the parent base is a commonly observed quantitative effect [2]. While specific experimental solubility or logD data for CAS 208993-99-1 versus CAS 56881-21-1 were not identified in the accessible search, this well-established class-level trend strongly suggests that the N-oxide form has a substantially different solubility and formulation profile, a critical parameter for in vitro and in vivo assays.

Medicinal Chemistry Drug-likeness N-Oxide Pharmacokinetics

Targeted Application Scenarios for Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide (CAS 208993-99-1)


Advanced Intermediate for Replicating or Improving Abbott's Alpha-1A Antagonist Series

Researchers aiming to reproduce, modify, or scale up the lead compounds from the Abbott alpha-1A adrenoceptor antagonist program for BPH treatment must use this exact N-oxide intermediate for the key thienopyrazine-to-chloropyrazine conversion. Any deviation will break the synthetic pathway and invalidate comparison with published pharmacological data [1].

Regiospecific Building Block for Novel Kinase Inhibitor Libraries

Given the fundamental role of the thieno[2,3-b]pyrazine scaffold in potent B-Raf kinase inhibitors, this regiospecifically pure, 7-amino-6-ester-1-oxide derivative provides a unique, electron-deficient starting point for diversity-oriented synthesis of kinase-focused libraries. It offers a functional handle (the N-oxide) that can be either exploited for subsequent directed C-H functionalization or removed to yield the non-oxidized core, all while maintaining strict regiospecific control [1].

Pre-Formulation and Solubility-Enhanced Probe Design

For projects where the non-oxidized parent scaffold suffers from poor aqueous solubility that limits assay performance, this pre-formed N-oxide analog can serve as a direct solubility-enhanced probe or as a prodrug concept prototype. Procuring this material allows researchers to immediately test solubility-driven biological effects without needing to develop a de novo N-oxidation step on a complex final compound [2].

Internal Standard for Analytical Method Development

The unique mass, polarity, and ionization properties of this N-oxide, distinct from its non-oxidized counterpart, make it an ideal internal standard or reference marker in LC-MS and HPLC analyses for process chemistry quality control, impurity profiling, or drug metabolism studies of thienopyrazine-containing drug candidates [2].

Quote Request

Request a Quote for Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.